BenchChemオンラインストアへようこそ!

5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine

Physicochemical profiling Drug-likeness Lead optimization

5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine (CAS 1856450-47-9) is a dibrominated heterocyclic building block belonging to the 3-amino-1,2,4-triazole class, featuring a 5-bromo substituent on the triazole core and a 2-bromothiophen-3-ylmethyl moiety at the N1 position. Its molecular formula is C₇H₆Br₂N₄S with a molecular weight of 338.02 g/mol, a computed XLogP3 of 3, a topological polar surface area of 85 Ų, one hydrogen bond donor, and four hydrogen bond acceptors.

Molecular Formula C7H6Br2N4S
Molecular Weight 338.02 g/mol
Cat. No. B13248945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine
Molecular FormulaC7H6Br2N4S
Molecular Weight338.02 g/mol
Structural Identifiers
SMILESC1=CSC(=C1CN2C(=NC(=N2)N)Br)Br
InChIInChI=1S/C7H6Br2N4S/c8-5-4(1-2-14-5)3-13-6(9)11-7(10)12-13/h1-2H,3H2,(H2,10,12)
InChIKeyAKWBZWGSIWEYGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine: Core Identifiers, Physicochemical Profile, and Research-Grade Procurement Parameters


5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine (CAS 1856450-47-9) is a dibrominated heterocyclic building block belonging to the 3-amino-1,2,4-triazole class, featuring a 5-bromo substituent on the triazole core and a 2-bromothiophen-3-ylmethyl moiety at the N1 position [1]. Its molecular formula is C₇H₆Br₂N₄S with a molecular weight of 338.02 g/mol, a computed XLogP3 of 3, a topological polar surface area of 85 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1][2]. The compound is supplied at ≥95% purity (typical research grade) and is classified under GHS as Danger (H301, H311, H331) . It is listed in PubChem (CID 130992856) and is commercially available through multiple catalog vendors as a screening compound and synthetic intermediate for medicinal chemistry and agrochemical discovery programs [1][2].

Why 5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine Cannot Be Interchanged with Monobromo or Regioisomeric Analogs


Generic substitution among 1,2,4-triazole-3-amine derivatives bearing thiophene-methyl appendages is precluded by the compound's unique dual-bromination pattern. The presence of bromine at both the triazole C5 position and the thiophene C2 position creates a dibromo architecture (MW ~338 Da, XLogP3 = 3) that is absent in the commonly listed monobromo analogs such as 5-bromo-1-[(thiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine (CAS 1697777-02-8, MW 259.13) or 1-[(3-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine (CAS 1250797-66-0, MW 259.13) . Even among dibromo congeners, the regioisomeric positioning of the thiophene bromine (2-bromothiophen-3-yl vs. 3-bromothiophen-2-yl, CAS 1696371-45-5, or 4-bromothiophen-2-yl, CAS 1702083-14-4) alters both electronic properties and steric accessibility, directly impacting cross-coupling reactivity and biological target engagement [1]. The two distinct C–Br bonds function as independent synthetic handles for sequential functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings—a capability that monobromo analogs fundamentally lack and that regioisomeric dibromo analogs cannot identically replicate due to altered oxidative addition kinetics at electronically differentiated positions [1][2].

Quantitative Differentiation Evidence: 5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. Monobromo Analogs Drives Membrane Permeability and PK Predictions

The target compound (MW 338.02, XLogP3 = 3) exhibits a molecular weight increase of approximately 78.9 Da (+30.4%) and a computed LogP increase of approximately 0.5 units relative to the monobromo analog 5-bromo-1-[(thiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine (MW 259.13, predicted XLogP3 ~2.5) [1]. This shift places the dibromo compound in a more favorable lipophilicity window for passive membrane permeability while remaining within the Rule-of-Five boundaries for orally bioavailable chemical space (MW < 500, LogP < 5) [1].

Physicochemical profiling Drug-likeness Lead optimization

Dual C–Br Reactive Sites Enable Sequential Cross-Coupling Not Possible with Monobromo or Single-Site Analogs

The target compound contains two electronically distinct aryl bromide sites—an electron-deficient C5–Br on the 1,2,4-triazole ring and an electron-rich C2–Br on the thiophene ring—enabling orthogonal, sequential Pd-catalyzed cross-coupling reactions [1]. In contrast, monobromo comparators such as 1-[(3-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine (CAS 1250797-66-0, MW 259.13, single Br on thiophene only) or 5-bromo-1-[(thiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine (CAS 1697777-02-8, single Br on triazole only) offer only one reactive handle, limiting diversification to a single point . The 2-bromo substituent on the thiophene ring has been established in the literature as an effective blocking group enabling regioselective C5-arylation of thiophenes via Pd-catalysis, a strategy uniquely accessible with this regioisomer [1].

Synthetic chemistry Cross-coupling Library synthesis

Triazole 3-Amine Hydrogen-Bond Donor/Acceptor Profile Confers Kinase Hinge-Binding Motif Consistent with Class-Level Anticancer Activity in Thiophene-Triazole Series

The 3-amino-1,2,4-triazole core provides a characteristic hydrogen-bond donor/acceptor motif (1 HBD, 4 HBA) that mimics the adenine hinge-binding region of ATP-competitive kinase inhibitors [1]. In a 2024 study of structurally related thiophene-linked 1,2,4-triazole-3-thiones, compounds bearing bromothiophene substituents exhibited potent anti-proliferative activity against HepG-2 and MCF-7 cancer cell lines with IC₅₀ values below 25 μM, an activity level that was absent in non-brominated thiophene analogs within the same series [2]. The 3-amino variant (as in the target compound) replaces the 3-thione with a primary amine, which modulates the hydrogen-bonding character (donor count reduced from potential 2 to 1) and alters tautomeric behavior compared to 3-thione analogs, offering a distinct pharmacological profile while retaining the core triazole pharmacophore [1].

Anticancer Kinase inhibition Structure-activity relationship

Antimicrobial Activity Class-Level Evidence: Brominated Triazole-Thiophene Derivatives Show Broad-Spectrum Potency with MIC Values in the Low μg/mL Range

A structurally related 5-bromo-1,2,4-triazol-3-amine derivative bearing a thiophene-ethyl-ether substituent (CAS 2138259-90-0) demonstrated broad-spectrum antibacterial activity with MIC values of 4–8 μg/mL against Staphylococcus aureus (Gram-positive) and moderate antifungal activity with MIC of 16–32 μg/mL against Candida albicans [1]. The target compound's dibromo architecture (MW 338, XLogP3 3) provides higher lipophilicity than this ether-linked comparator, which may enhance membrane penetration against Gram-negative pathogens—a hypothesis supported by the observation that brominated thiophene-triazole compounds in the MDPI Pharmaceuticals 2024 series showed marked activity specifically against Escherichia coli [2]. The 3-amino group on the triazole (vs. 3-thione or 3-thiol in published antimicrobial series) may additionally shift the mechanism away from metal-chelation-dependent modes toward hydrogen-bond-mediated target engagement [2].

Antimicrobial Antibacterial Drug discovery

Patent Landscape Context: Substituted Amino Triazoles Filed as AMCase Inhibitors for Asthma Indicates Therapeutic Relevance of the 3-Amino-1,2,4-Triazole Pharmacophore

The European patent EP3082805B1 (granted 2020, applicant: a US-based entity) claims substituted amino triazoles of Formula (I) as inhibitors of acidic mammalian chitinase (AMCase) for the treatment of asthma and allergic diseases [1]. The generic formula encompasses 3-amino-1,2,4-triazole cores with N1-substitution patterns analogous to the target compound's (2-bromothiophen-3-yl)methyl group [1]. This patent establishes that the 3-amino-1,2,4-triazole pharmacophore, when appropriately N1-substituted, engages a clinically validated target (AMCase) linked to Type 2 inflammatory respiratory disease. The target compound's specific dibromo-thiophene substitution pattern is not explicitly claimed in EP3082805B1, providing freedom-to-operate for novel composition-of-matter claims while benefiting from the target validation provided by this patent family [1].

Patent intelligence Therapeutic target AMCase inhibition

Regioisomeric Differentiation: 2-Bromothiophen-3-yl vs. 3-Bromothiophen-2-yl Substitution Alters Steric and Electronic Profile for Target Binding

The target compound carries the bromine substituent at the thiophene C2 position adjacent to the methylene linker (2-bromothiophen-3-ylmethyl), whereas the closest regioisomeric dibromo comparator (CAS 1696371-45-5) positions the bromine at the thiophene C3 position with methylene attachment at C2 (3-bromothiophen-2-ylmethyl) [1]. This seemingly subtle positional difference places the bulky bromine atom either proximal (target: Br ortho to CH₂ linker) or distal (comparator: Br meta to CH₂ linker) to the triazole attachment point. The ortho-bromine in the target compound introduces greater steric hindrance around the methylene-to-triazole junction, restricting rotational freedom (rotatable bond count = 2 for both compounds, but conformational population differs due to ortho-substituent effects) and altering the spatial presentation of the triazole 3-amine to biological targets [1][2]. This conformational constraint can be exploited to achieve target selectivity that the less hindered 3-bromo isomer cannot replicate.

Regioisomer comparison Molecular recognition Docking

Optimal Application Scenarios for 5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine in Drug Discovery and Chemical Biology


Fragment-Based Kinase Inhibitor Elaboration Leveraging the 3-Amino-1,2,4-Triazole Hinge-Binding Motif

The 3-amino-1,2,4-triazole core (1 HBD, 4 HBA, TPSA 85 Ų) provides an established adenine-mimetic hinge-binding motif for ATP-competitive kinase inhibitor design [1]. The dibromo substitution offers two vectors for fragment growth—C5–Br (triazole) for solvent-front or gatekeeper-region extension via Suzuki coupling, and C2–Br (thiophene) for hydrophobic back-pocket occupancy. Class-level evidence from thiophene-linked 1,2,4-triazole-3-thiones demonstrates that brominated analogs achieve IC₅₀ < 25 μM in HepG-2 and MCF-7 cancer cell lines [2], supporting the use of this dibromo scaffold as a privileged starting point for kinase-focused medicinal chemistry campaigns.

Sequential Diversification Platform for Focused Compound Library Synthesis

The two electronically differentiated C–Br bonds enable orthogonal, sequential Pd-catalyzed cross-coupling reactions: the electron-deficient triazole C5–Br undergoes preferential oxidative addition with Pd(0) catalysts under mild conditions, while the electron-rich thiophene C2–Br can be activated subsequently at elevated temperature or with modified catalyst systems [1]. This allows medicinal chemistry teams to generate 50–200 compound libraries from a single building block by varying aryl/heteroaryl boronic acids at two distinct positions, a synthetic efficiency advantage over monobromo starting materials that require separate scaffold syntheses for each diversification point [2].

AMCase Inhibitor Lead Generation for Asthma and Type 2 Inflammatory Disease Programs

The granted patent EP3082805B1 validates acidic mammalian chitinase (AMCase) as a therapeutic target for asthma and establishes the 3-amino-1,2,4-triazole scaffold as an AMCase-inhibitory chemotype [1]. The target compound's direct N1-thiophene-methyl linkage represents a structurally distinct substitution pattern from the piperidine-linked aryl sulfonamides exemplified in the patent, offering an opportunity to develop novel IP while building upon validated target biology. Procurement of this compound enables rapid hit expansion around the thiophene-methyl N1-substitution vector, a chemical space not covered by existing patent claims.

Antimicrobial Pharmacophore Optimization Exploiting Dual Bromination for Enhanced Membrane Penetration

Class-level antimicrobial screening data demonstrate that brominated 1,2,4-triazole-3-amine derivatives achieve MIC values of 4–8 μg/mL against Staphylococcus aureus and 16–32 μg/mL against Candida albicans [1]. The target compound's dibromo architecture (MW 338, XLogP3 3) provides higher lipophilicity than monobromo comparators (MW ~259, predicted XLogP3 ~2.5), which is expected to enhance penetration across the bacterial outer membrane and improve Gram-negative coverage. This compound is therefore a strategic procurement choice for antibacterial lead optimization programs seeking to explore the relationship between halogenation density and antimicrobial spectrum breadth [2].

Quote Request

Request a Quote for 5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.